4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)-

Descripción

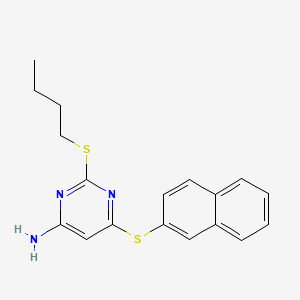

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a pyrimidine derivative featuring a thioether-substituted aromatic core. Pyrimidines are heterocyclic compounds with two nitrogen atoms, widely recognized for their biological significance in nucleic acids, vitamins, and therapeutics . The target compound’s structure includes:

- Position 4: A primary amine (-NH₂), a common functional group in bioactive pyrimidines (e.g., sulfadiazine, an antibacterial agent) .

- Position 2: A butylthio (-S-C₄H₉) group, which enhances lipophilicity and may influence membrane permeability.

- Position 6: A 2-naphthalenylthio (-S-C₁₀H₇) group, a bulky aromatic substituent that could promote π-π stacking interactions in biological targets.

Propiedades

Número CAS |

284681-96-5 |

|---|---|

Fórmula molecular |

C18H19N3S2 |

Peso molecular |

341.5 g/mol |

Nombre IUPAC |

2-butylsulfanyl-6-naphthalen-2-ylsulfanylpyrimidin-4-amine |

InChI |

InChI=1S/C18H19N3S2/c1-2-3-10-22-18-20-16(19)12-17(21-18)23-15-9-8-13-6-4-5-7-14(13)11-15/h4-9,11-12H,2-3,10H2,1H3,(H2,19,20,21) |

Clave InChI |

WLGMHWLDPREYAR-UHFFFAOYSA-N |

SMILES canónico |

CCCCSC1=NC(=CC(=N1)SC2=CC3=CC=CC=C3C=C2)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- typically involves multi-step organic reactions. A common approach might include:

Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester.

Thioether Formation:

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

Reduction: Reduction reactions might target the nitro groups or other reducible functionalities.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products would depend on the specific reactions but could include various derivatives with modified functional groups, enhancing or altering the compound’s biological activity.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Potential therapeutic uses, such as anticancer or antimicrobial agents.

Industry: Use in the synthesis of dyes, pigments, or other specialty chemicals.

Mecanismo De Acción

The mechanism of action would depend on the specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting cellular processes. The butylthio and naphthalenylthio groups might enhance binding affinity or selectivity for certain targets.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key attributes of the target compound with structurally related pyrimidines:

*Note: Molecular weight and formula for the target compound are inferred from structural analogs due to lack of direct data.

Key Observations:

The naphthalenylthio group introduces steric bulk and aromaticity, which may improve binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) compared to smaller substituents like hydroxyl or chloro .

This contrasts with sulfonamides (e.g., sulfadiazine), which exhibit hydrogen-bonding capabilities .

Actividad Biológica

4-Pyrimidinamine, 2-(butylthio)-6-(2-naphthalenylthio)- is a compound with significant potential in various biological applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C18H19N3S2

- Molar Mass : 341.49 g/mol

- CAS Number : 284681-96-5

Biological Activity Overview

Pyrimidine derivatives, including 4-Pyrimidinamine, exhibit a wide range of biological activities. These compounds are recognized for their roles in medicinal chemistry due to their diverse pharmacological properties:

- Anticancer Activity : Pyrimidine derivatives have been studied for their anticancer properties. Research indicates that certain pyrimidine compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT-116 (colon cancer) . The specific compound under consideration has shown promising results in preliminary studies.

- Antimicrobial Properties : The compound has been evaluated against various microbial strains, including E. coli, S. aureus, and C. albicans. Studies have indicated that pyrimidine derivatives can exhibit antibacterial and antifungal activities .

- Anti-inflammatory Effects : Some studies suggest that pyrimidine compounds possess anti-inflammatory properties, which can be beneficial in treating conditions associated with chronic inflammation .

Case Studies and Experimental Data

-

Anticancer Studies :

- A study evaluated the cytotoxic effects of various pyrimidine derivatives on different cancer cell lines. The results indicated that compounds similar to 4-Pyrimidinamine showed significant IC50 values against MCF-7 and A549 cells, suggesting strong anticancer potential .

- Table 1 summarizes the IC50 values of related compounds against selected cancer cell lines:

Compound Cell Line IC50 (µM) Compound A MCF-7 0.09 Compound B A549 0.03 4-Pyrimidinamine MCF-7 TBD 4-Pyrimidinamine A549 TBD -

Antimicrobial Activity :

Table 2 outlines the antimicrobial activity results:

Microbial Strain MIC (µg/mL) E. coli TBD S. aureus TBD C. albicans TBD - Anti-inflammatory Research :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.